molecular formula C14H9ClF3N3S B460947 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 674805-54-0

2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B460947
CAS RN: 674805-54-0
M. Wt: 343.8g/mol
InChI Key: GNFUZYQLUOCFAV-UHFFFAOYSA-N
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Description

This compound, also known as 2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile, has a molecular formula of C14H9ClF3N3S . It has an average mass of 343.755 Da and a monoisotopic mass of 343.015778 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 463.8±45.0 °C at 760 mmHg . The melting point and flash point are not available .

Scientific Research Applications

Materials Science and Environmental Applications

  • Polyfluoroalkyl Chemicals Degradation : A review on the environmental biodegradability of polyfluoroalkyl chemicals, which are structurally related due to their fluorinated moieties, discusses the pathways and mechanisms for microbial degradation. Such studies are crucial for understanding how compounds with fluorinated components, similar to the trifluoromethyl group in the compound of interest, behave in environmental contexts (Liu & Mejia Avendaño, 2013).

  • Photocatalysis in Pollutant Oxidation : Research into photocatalytic treatments for the oxidation of reduced sulfur compounds indicates the potential for similar compounds to be used in environmental remediation technologies. Photocatalytic processes can degrade various pollutants, highlighting the importance of understanding the reactivity of sulfur-containing compounds (Cantau et al., 2007).

Synthetic Chemistry and Catalysis

  • Nitrile-Stabilized Carbanions : Studies on the addition and substitution reactions of nitrile-stabilized carbanions provide insights into synthetic strategies that could be applicable for modifying or synthesizing compounds with nitrile groups, similar to the one in the compound of interest. Such reactions are fundamental in organic synthesis, offering pathways to a wide range of products (Arseniyadis et al., 1984).

  • Trifluoromethylation : The use of trifluoromethanesulfonyl chloride for the formation of C–CF3 bonds highlights the ongoing research into trifluoromethylation reactions, which are relevant for introducing trifluoromethyl groups into various molecules. Such chemistry is significant for the development of materials and pharmaceuticals with enhanced properties (Chachignon et al., 2017).

properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3S/c1-8-4-11(14(16,17)18)10(5-19)13(21-8)22-7-9-2-3-12(15)20-6-9/h2-4,6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFUZYQLUOCFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CN=C(C=C2)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile

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